Flumethasone 17-acetate
Description
Contextualization within Glucocorticoid Compound Research
Flumethasone (B526066) 17-acetate belongs to the class of corticosteroids, specifically glucocorticoids, which are synthetic derivatives of the naturally occurring hormone cortisol. Research into glucocorticoids has been a cornerstone of anti-inflammatory drug discovery for decades. These compounds are renowned for their ability to suppress the immune system and reduce inflammation, making them valuable tools in studying a wide range of inflammatory conditions, allergic reactions, and autoimmune diseases. google.comscribd.com
Flumethasone itself is a derivative of prednisolone (B192156), modified with fluorine atoms at positions 6α and 9α, and a methyl group at the 16α position. scribd.com These modifications significantly enhance its glucocorticoid activity. In fact, in animal models, Flumethasone has demonstrated anti-inflammatory potency that is 420 times that of cortisone. wikipedia.org The addition of an acetate (B1210297) ester at the 17-hydroxyl group to form Flumethasone 17-acetate can influence its solubility, stability, and duration of action. scribd.com This esterification is a common strategy in steroid research to modulate the pharmacokinetic and pharmacodynamic properties of the parent compound.
Evolution of Steroid Structure-Activity Relationship Investigations
The development of this compound is a product of the long-standing investigation into the structure-activity relationships (SAR) of steroids. Early research in this field often involved a process of trial and error, using cortisol as a template to develop improved systemic glucocorticoids. researchgate.net Scientists learned how specific chemical functional groups positively or negatively affected efficacy.
A significant breakthrough in glucocorticoid research was the discovery that chemical modifications, such as halogenation, could dramatically increase potency. The introduction of a fluorine atom at the 9α-position, for instance, was found to enhance both glucocorticoid and mineralocorticoid activity by increasing the affinity of the steroid for the glucocorticoid receptor. diva-portal.org Further modifications, like the addition of a methyl group at the C16 position, were found to nearly eliminate the undesirable mineralocorticoid activity. diva-portal.org
Esterification at the C17 and C21 positions has also been a key area of SAR studies. Research has shown that while 21-esters often have lower binding affinity than the parent alcohol, the elongation of the ester chain at both C17 and C21 can increase both receptor binding affinity and lipophilicity. americanpharmaceuticalreview.com These investigations have allowed for the rational design of potent topical and systemic anti-inflammatory steroids like Flumethasone and its esters.
Structure
2D Structure
3D Structure
Properties
CAS No. |
22590-24-5 |
|---|---|
Molecular Formula |
C24H30F2O6 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H30F2O6/c1-12-7-15-16-9-18(25)17-8-14(29)5-6-21(17,3)23(16,26)19(30)10-22(15,4)24(12,20(31)11-27)32-13(2)28/h5-6,8,12,15-16,18-19,27,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21+,22+,23+,24+/m1/s1 |
InChI Key |
KPAAFLZUAVPWNQ-OSNGSNEUSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)OC(=O)C)C)O)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)OC(=O)C)C)O)F)C)F |
Origin of Product |
United States |
Synthesis and Physicochemical Properties
The synthesis of Flumethasone (B526066) and its esters is a multi-step process. While specific details for the 17-acetate are not extensively published, the general synthesis of Flumethasone provides a clear pathway. The process often starts from a key intermediate, 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate. hovione.com This intermediate undergoes a reaction with an electrophilic fluorinating agent to introduce a fluorine atom at the 6α-position. hovione.comchemicalbook.com Subsequent reactions, including hydrolysis, can yield the final Flumethasone compound. google.com The esterification to form Flumethasone 17-acetate would then involve a reaction with an acetylating agent.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₀F₂O₆ | chemicalbook.com |
| Molecular Weight | 452.49 g/mol | chemicalbook.com |
| CAS Number | 2823-42-9 | chemicalbook.com |
| Appearance | White to Off-White Solid | researchgate.net |
| Melting Point | 260-264 °C | chemicalbook.com |
| Boiling Point | 581 °C at 760 mmHg | chemicalbook.com |
| Density | 1.33 g/cm³ | chemicalbook.com |
| Solubility | DMSO (Slightly), Ethanol (Slightly) | researchgate.net |
Mechanism of Action
The primary mechanism of action for Flumethasone (B526066) 17-acetate, like other glucocorticoids, is through its interaction with the glucocorticoid receptor (GR). wikipedia.org As a GR agonist, it binds to these receptors located in the cytoplasm of cells. sigmaaldrich.com This binding event triggers a cascade of molecular events.
Upon binding, the receptor-ligand complex translocates to the nucleus. googleapis.com In the nucleus, it can act in two main ways:
Transactivation: The complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of certain genes, leading to the increased transcription of anti-inflammatory proteins.
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), thereby inhibiting the expression of pro-inflammatory genes. researchgate.net
A key aspect of the anti-inflammatory effect of glucocorticoids is the inhibition of phospholipase A2. sigmaaldrich.comgoogleapis.com This is thought to occur through the induction of inhibitory proteins called lipocortins. By inhibiting phospholipase A2, the release of arachidonic acid from cell membranes is prevented, which in turn blocks the biosynthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes. sigmaaldrich.comgoogleapis.com Flumethasone also suppresses the immune system by reducing the function of the lymphatic system, decreasing immunoglobulin and complement concentrations, and interfering with antigen-antibody binding. wikipedia.orggoogleapis.com
Applications in in Vitro Research
Flumethasone (B526066) 17-acetate and its parent compound, Flumethasone, are valuable tools in a variety of in vitro research models to investigate inflammatory processes and the effects of glucocorticoids.
Anti-inflammatory Assays: Flumethasone has been used in in vitro models to study its anti-inflammatory effects. For example, it has been shown to inhibit the production of tumor necrosis factor (TNF), a key pro-inflammatory cytokine. sigmaaldrich.com In one study, Flumethasone demonstrated agonist activity at both glucocorticoid and mineralocorticoid receptors with EC50 values of 0.26 and 0.494 nM, respectively, in CV-1 cells expressing human receptors. sigmaaldrich.com
Inhibition of Cancer Cell Growth: At a concentration of 100 nM, Flumethasone has been shown to inhibit the growth of various urothelial carcinoma cell lines, including UM-UC-3, TCC-SUP, and 5637. sigmaaldrich.com
Cellular Signaling Pathway Research: In lung cancer cell lines (A549 and H460), Flumethasone was found to reduce the levels of Nrf2 protein through a glucocorticoid receptor-dependent proteasomal degradation pathway. researchgate.net
Infectious Disease Models: The effects of corticosteroids, including Flumethasone, have been studied in the context of mycobacterial infections. In in vitro systems, these compounds have been observed to protect infected cells from mycobacterial killing. otago.ac.nz
Articular Research: In vitro models of equine articular cocultures have been used to evaluate the effects of corticosteroids on cartilage, subchondral bone, and synovium, providing insights into the treatment of osteoarthritis.
Data from In Vitro Studies
| Cell Line/Model | Research Focus | Key Finding | Reference |
| CV-1 cells | Receptor Activity | EC50 of 0.26 nM for glucocorticoid receptor and 0.494 nM for mineralocorticoid receptor. | sigmaaldrich.com |
| Urothelial Carcinoma Cells | Anti-cancer effects | Inhibition of cell growth at 100 nM concentration. | sigmaaldrich.com |
| A549 and H460 Lung Cancer Cells | Cellular Signaling | Reduction of Nrf2 protein levels via GCR-dependent proteasomal degradation. | researchgate.net |
| Mycobacterial Infection Model | Host-pathogen interaction | Corticosteroids protected infected cells from killing. | otago.ac.nz |
Analytical Methodologies
Stereoselective Synthesis Pathways for Difluorinated Corticosteroids
The synthesis of difluorinated corticosteroids like flumethasone requires precise control over the stereochemistry at multiple chiral centers. A key strategy involves the stereoselective fluorination of an enolized 21-ester of a 17-hydroxy-9β,11β-epoxy-16-methyl-pregna-3,5-diene-3,20-dione. google.comgoogle.com This method is noted for its high stereospecificity, favoring the formation of the 6α-fluoro isomer. google.comgoogle.com The process often starts from a 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate, which is a common intermediate for various glucocorticoids. americanpharmaceuticalreview.com This intermediate undergoes reaction with benzoyl chloride to form an enolester, which is then stereoselectively fluorinated at the 6α-position. americanpharmaceuticalreview.com
Subsequent reaction with hydrofluoric acid achieves simultaneous 9α-fluorination and opening of the epoxide ring, leading to the formation of difluorinated corticosteroids like flumethasone 21-acetate. google.comgoogle.com The stereoselectivity of these reactions is crucial, as the biological activity of the resulting steroid is highly dependent on the spatial arrangement of its functional groups. numberanalytics.comnih.gov For instance, the 6α-fluoro isomer is generally the more pharmacologically active form. nih.gov
Advanced Fluorination Strategies in Steroid Synthesis
The introduction of fluorine atoms into the steroid nucleus is a critical step that significantly enhances the anti-inflammatory potency of corticosteroids. ijdvl.comhmpgloballearningnetwork.com This has led to the development of various advanced fluorination methods.
Electrophilic fluorination is a primary method for introducing fluorine into steroid molecules. numberanalytics.comrsc.org Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for their ability to achieve regioselective fluorination under relatively mild conditions. numberanalytics.comrsc.orggoogle.com These N-F class reagents offer advantages such as being bench-stable solids and providing high selectivity, which is vital for complex molecules like steroids. alfa-chemistry.comresearchgate.networktribe.com
The fluorination of steroid enol esters or silyl (B83357) enol ethers with electrophilic N-F reagents is a common strategy. nih.govepo.org The choice of the fluorinating agent and the reaction conditions can influence the ratio of α and β isomers formed. nih.gov For example, studies on the fluorination of progesterone (B1679170) enol acetate (B1210297) showed that Selectfluor™ yielded the highest proportion of the desired α isomer compared to other N-F reagents. nih.gov The development of these reagents has been a significant advancement, overcoming the challenges associated with earlier, more hazardous fluorinating agents like fluoroperchlorate. googleapis.com
Esterification at the 17- and 21-Positions and its Influence on Steroid Derivatives
Esterification at the C-17 and C-21 hydroxyl groups is a key modification in the synthesis of corticosteroid derivatives. This process increases the lipophilicity of the steroid, which can enhance its penetration through the skin. ijdvl.com The type of ester side chain can significantly impact the potency of the corticosteroid. hmpgloballearningnetwork.com
For instance, 17,21-diesters are known to have better skin penetrability. ijdvl.com The esterification of the 21-hydroxyl group is a common step in the synthesis of flumethasone and its analogs. google.comgoogle.com Studies have shown that chemical modifications like 17- and/or 21-esterifications can enhance topical activity. nih.gov The hydrolysis of these esters, for example, using methanolic potassium hydroxide, can yield the free alcohol form of the steroid. google.com The table below summarizes the effect of esterification on steroid properties.
| Modification | Position(s) | Effect | Reference(s) |
| Esterification | C-17 and C-21 | Increases lipophilicity and skin penetration | ijdvl.com |
| Diesterification | C-17 and C-21 | Better penetrability through skin | ijdvl.com |
| Esterification | C-17 and/or C-21 | Can enhance topical anti-inflammatory activity | nih.gov |
| Acetate Ester | C-21 | Intermediate step in flumethasone synthesis | google.comgoogle.comgoogle.com |
Derivatization for Analog Synthesis
The derivatization of flumethasone and related corticosteroids allows for the synthesis of a wide range of analogs with potentially new or improved biological activities.
A significant derivatization involves the oxidative cleavage of the C-17 side chain of corticosteroids like flumethasone to produce 17-carboxyl-androstene analogs. google.com For example, flumethasone can be treated with an oxidizing agent like periodic acid to yield 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-17β-carboxy-androsta-1,4-diene-3-one. google.com This process represents a reduction in the reaction sequence compared to previous methods. google.com These carboxylic acid derivatives are valuable intermediates for the synthesis of other novel steroid compounds.
Novel cationic glucocorticoid derivatives have been synthesized from flumethasone by linking a polyamine, such as spermine, to the 21-hydroxyl position. nih.gov These modifications result in compounds that can possess both anti-inflammatory and antimicrobial properties. nih.govbiocrick.com The synthesis can produce both monosubstituted and disubstituted products, where one or two steroidal groups are attached to the polyamine linker. nih.gov The biological activity of these derivatives is often related to the potency of the parent glucocorticoid. nih.govbiocrick.com
Impurity Profiling and Reference Standard Synthesis
The control of impurities is a critical aspect of pharmaceutical manufacturing, mandated by regulatory bodies to ensure the safety and efficacy of the final drug product. Impurity profiling involves the identification, quantification, and characterization of impurities present in a drug substance. For Flumethasone 17-acetate, a synthetic corticosteroid, a range of impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. The synthesis of certified reference standards for these impurities is paramount for their accurate detection and control during quality assessment. venkatasailifesciences.com
Several related substances and potential process impurities of Flumethasone have been identified. These include isomers, oxidation products, and by-products from incomplete reactions or side reactions. For instance, companies specializing in pharmaceutical reference standards list numerous Flumethasone-related impurities, which are essential for method development, validation, and routine quality control testing. axios-research.comaxios-research.com
A notable example of impurity synthesis involves the preparation of impurities for Fluticasone (B1203827) Propionate (B1217596), which often uses Flumethasone as a starting material. patsnap.com A patented method describes the synthesis of specific Fluticasone Propionate impurities starting from Flumethasone. patsnap.com In this process, Flumethasone is first converted to an intermediate compound (Compound I) through a reaction with periodic acid in a tetrahydrofuran-water solution. patsnap.com This intermediate serves as a versatile precursor for generating various impurities. patsnap.com For example, it can be reacted with a sulfurizing agent to produce one impurity (EP-ZB) or acylated and then condensed with other molecules to form different impurity structures (EP-ZG). patsnap.com Such synthetic routes are crucial for obtaining pure reference standards of impurities that may be difficult to isolate from the bulk drug substance.
The oxidative cleavage of the C-17 hydroxymethyl group in Flumethasone using periodic acid is a key transformation that can lead to the formation of the 17-carboxy androsten analogue, a significant impurity and also a key intermediate for other steroids like Fluticasone. americanpharmaceuticalreview.comgoogle.com The purity of this resulting hydroxy acid is typically around 96% by HPLC, which can be enhanced to over 99% through recrystallization. americanpharmaceuticalreview.com
The synthesis of reference standards is often performed via custom synthesis by specialized chemical suppliers. chemicea.com These standards are fully characterized and compliant with regulatory guidelines, serving as a benchmark for traceability against pharmacopeial standards (USP or EP). axios-research.com They are used in analytical applications to ensure that the levels of impurities in the final API are within the acceptable limits defined by regulatory authorities.
Below is a table of known impurities and related compounds of Flumethasone, which are synthesized as reference standards for analytical purposes.
Table 1: Identified Impurities and Related Compounds of Flumethasone
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| 17-Keto Flumethasone | C₂₀H₂₄F₂O₃ | 350.41 | 25256-97-7 |
| 21-Dehydro Flumethasone | C₂₂H₂₆F₂O₅ | 408.44 | 65751-65-7 |
| 6α-Chlorodexamethasone | C₂₂H₂₈ClFO₅ | 426.91 | 1744-64-5 |
| 9-Chloro-Flumethasone | C₂₂H₂₈ClFO₅ | 426.91 | 1355648-15-5 |
| Flumethasone-∆17,20 21-Aldehyde | C₂₂H₂₆F₂O₄ | 392.44 | 28400-50-2 |
| Flumethasone-d3 Acetate | C₂₄H₂₇D₃F₂O₆ | 455.51 | N/A |
| Flumethasone 17-Propionate 21-Acetate | C₂₇H₃₄F₂O₇ | 508.56 | N/A |
| Flumethasone Impurity 1 | C₂₂H₂₈F₂O₅ | 410.46 | N/A |
This table is generated based on data from multiple chemical suppliers. axios-research.comaxios-research.comchemicea.compharmaffiliates.comveeprho.com
Glucocorticoid Receptor Agonism and Ligand-Receptor Complex Formation
The primary molecular target for Flumethasone is the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that resides in the cytoplasm in its inactive state. biosynth.comdrugbank.com Flumethasone, as a glucocorticoid receptor agonist, initiates its action by binding to this cytosolic receptor. drugbank.comtargetmol.comsigmaaldrich.comselleckchem.comnih.gov This binding event induces a conformational change in the receptor, leading to the dissociation of associated heat shock proteins and the formation of an activated ligand-receptor complex. drugbank.comnih.gov Flumethasone binds to the plasma protein transcortin, and it becomes pharmacologically active when it is not bound to this protein. drugbank.comchemicalbook.compharmacompass.comhsppharma.com
Nuclear Translocation and Transcriptional Regulation
Upon activation, the Flumethasone-GR complex translocates from the cytoplasm into the cell nucleus. drugbank.comsigmaaldrich.comselleckchem.comnih.gov Within the nucleus, this complex acts as a ligand-dependent transcription factor. It binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. drugbank.comnih.gov This interaction with GREs allows the complex to directly modulate the transcription of a wide array of genes, resulting in a variety of genetic activations and repressions that underpin its physiological effects. drugbank.comfengchengroup.comsigmaaldrich.comselleckchem.comnih.gov
The binding of the Flumethasone-GR complex to GREs can either increase (trans-activation) or decrease (trans-repression) the rate of gene transcription. Trans-activation involves the upregulation of genes encoding anti-inflammatory proteins. smolecule.com Conversely, trans-repression, a key component of its anti-inflammatory effect, often occurs through the interference of the GR complex with other transcription factors, such as NF-κB and AP-1, preventing them from activating pro-inflammatory genes.
Research in zebrafish embryos has explored the transcriptional effects of Flumethasone. While other glucocorticoids like corticosterone (B1669441) and betamethasone (B1666872) induced significant transcriptional changes in various genes, Flumethasone's effects were noted to be less pronounced, primarily causing an alteration of the immune-related irg1l transcript. biocrick.comresearchgate.net
Table 1: Summary of Transcriptional Effects of Glucocorticoids in Zebrafish Embryos
| Glucocorticoid | Effect on Gene Transcription | Target Genes/Pathways Affected |
| Flumethasone | Minimal effects; alteration of irg1l transcript | Immune system regulation |
| Corticosterone | Transcriptional induction | Interleukin-17, irg1l, gilz, fkbp5 |
| Betamethasone | Transcriptional down-regulation | Androgen receptor, aromatase, hsd11b2 |
| Data sourced from a comparative study on zebrafish embryos. biocrick.comresearchgate.net |
Anti-inflammatory Signal Transduction Pathways
The anti-inflammatory efficacy of Flumethasone is largely attributed to its ability to interfere with critical inflammatory cascades, particularly the arachidonic acid pathway. drugbank.comchemicalbook.compharmacompass.comhsppharma.com This is achieved through the genomic and non-genomic regulation of key enzymes and inhibitory proteins. sigmaaldrich.comnih.gov
Table 2: Key Molecules in the Mechanism of Action of Flumethasone
| Molecule | Class | Role in Flumethasone's Mechanism of Action |
| Glucocorticoid Receptor (GR) | Nuclear Receptor | Binds Flumethasone, forming a complex that translocates to the nucleus to regulate gene transcription. drugbank.comsigmaaldrich.com |
| Lipocortins (Annexins) | Protein | Upregulated by Flumethasone; inhibit Phospholipase A2. drugbank.comsigmaaldrich.comnih.govpharmacompass.com |
| Phospholipase A2 (PLA2) | Enzyme | Catalyzes the release of arachidonic acid from membrane phospholipids (B1166683); its inhibition is a key anti-inflammatory step. drugbank.comchemicalbook.comsigmaaldrich.comguidechem.com |
| Arachidonic Acid | Fatty Acid | Precursor to prostaglandins (B1171923) and leukotrienes; its synthesis is suppressed by Flumethasone. drugbank.comsigmaaldrich.comnih.govpharmacompass.com |
| Prostaglandins | Eicosanoid | Pro-inflammatory mediators; their biosynthesis is controlled by the inhibition of the arachidonic acid pathway. drugbank.comchemicalbook.comsigmaaldrich.compharmacompass.com |
| Leukotrienes | Eicosanoid | Pro-inflammatory mediators; their biosynthesis is controlled by the inhibition of the arachidonic acid pathway. drugbank.comchemicalbook.comsigmaaldrich.compharmacompass.com |
The anti-inflammatory actions of corticosteroids like Flumethasone are widely thought to involve the synthesis of a class of proteins known as lipocortins (also called annexins). drugbank.comsigmaaldrich.comnih.govpharmacompass.com These proteins act as endogenous inhibitors of Phospholipase A2 (PLA2). drugbank.comchemicalbook.comsigmaaldrich.com By inducing the production of lipocortins, Flumethasone effectively suppresses the activity of PLA2. chemicalbook.comsigmaaldrich.comguidechem.com This inhibition can occur through the blocking of mRNA synthesis and post-transcriptional expression of the enzyme. nih.gov
Phospholipase A2 is the critical enzyme responsible for hydrolyzing membrane phospholipids to release arachidonic acid. nih.govguidechem.com By inhibiting PLA2 activity via lipocortins, Flumethasone effectively blocks the release of arachidonic acid, thereby reducing the available substrate for the synthesis of pro-inflammatory eicosanoids. drugbank.comchemicalbook.comsigmaaldrich.comnih.govpharmacompass.com This suppression of arachidonic acid release is a central point in its anti-inflammatory mechanism. nih.gov
Arachidonic acid serves as the precursor for two major classes of inflammatory mediators: prostaglandins and leukotrienes, synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. By controlling the availability of arachidonic acid, Flumethasone indirectly but potently regulates and suppresses the biosynthesis of both prostaglandins and leukotrienes. drugbank.comchemicalbook.comsigmaaldrich.comnih.govpharmacompass.com This leads to a reduction in inflammation, edema, and other associated symptoms. fengchengroup.com
Immunosuppressive Mechanisms
The immunosuppressive activity of flumethasone is a key aspect of its mechanism of action, resulting from a combination of effects on various components of the immune system. drugbank.comncats.iowikipedia.orgnih.gov These mechanisms include diminishing the function of the lymphatic system, lowering immunoglobulin and complement levels, causing a reduction in circulating lymphocytes, and interfering with the binding of antigens to antibodies. drugbank.comfengchengroup.comncats.iochemicalbook.comsigmaaldrich.com
Glucocorticoids, including flumethasone, are known to decrease the function of the lymphatic system. drugbank.comncats.iowikipedia.org This is partly achieved by inducing atrophy of the thymus and lymph nodes, as observed in animal models. oup.com A significant mechanism is the redistribution of lymphocytes. nih.gov Rather than causing widespread cell death (lysis) in human lymphocytes, which are relatively resistant, corticosteroids prompt a shift of recirculating lymphocytes, particularly T-cells, from the bloodstream to other compartments like the bone marrow. nih.govannualreviews.orgoup.com This transient relocation reduces the number of lymphocytes available in the circulation to participate in an immune response. nih.govannualreviews.org Studies in guinea pigs, which have a corticosteroid resistance similar to humans, showed a dramatic increase in both T- and B-lymphocytes in the bone marrow corresponding with a decrease in the circulation after corticosteroid administration. nih.gov
Corticosteroids can also inhibit the activity of the complement system. In vitro studies have shown that corticosteroids can inhibit both IgG and complement receptor activity on human mononuclear phagocytic cells in a dose-dependent manner. jci.orgnih.gov This inhibition of the recognition system for IgG and complement component C3 may contribute to the immunosuppressive effects of corticosteroids in vivo. nih.gov
A well-documented effect of glucocorticoid administration is the induction of a transient lymphocytopenia, which is a reduction in the number of lymphocytes in the blood. drugbank.comncats.iochemicalbook.comnih.gov This effect is maximal approximately 4-6 hours after administration and typically resolves within 24 hours. nih.govoup.com The lymphocytopenia affects all subpopulations of lymphocytes, but it is particularly pronounced for T-cells compared to B-cells. nih.govoup.com This reduction is primarily due to the redistribution of circulating lymphocytes to other lymphoid compartments, such as the bone marrow, rather than cell destruction. nih.govnih.govannualreviews.org The stress of debilitating conditions can also induce lymphocytopenia through the release of endogenous glucocorticoids like cortisol. capes.gov.br
Table 1: Effects of Glucocorticoids on Circulating Lymphocyte Populations
| Lymphocyte Population | Effect of Glucocorticoid Administration | Primary Mechanism |
| Total Lymphocytes | Transient decrease (Lymphocytopenia) nih.gov | Redistribution to other lymphoid compartments (e.g., bone marrow) nih.govannualreviews.org |
| T-Lymphocytes | Proportionately greater decrease than B-lymphocytes nih.govoup.com | Redistribution of recirculating T-cells out of the intravascular space annualreviews.org |
| B-Lymphocytes | Numbers reduced in circulation by nearly 50% in some studies oup.com | Redistribution from circulation to other lymphoid organs oup.com |
In Vitro Cellular Studies and Functional Assays
In vitro studies provide a controlled environment to investigate the direct effects of compounds like flumethasone on cellular responses to infection. Glucocorticoids can have complex and sometimes contradictory effects on the host's response to pathogens. bioscientifica.com
In studies using primary human gingival fibroblasts infected with Herpes Simplex Virus type 1 (HSV-1), pretreatment with the glucocorticoid dexamethasone (B1670325) was found to increase the viral yield. bioscientifica.com This suggests that in some contexts, glucocorticoids might suppress the host cell's intrinsic defenses, allowing for greater viral replication. Conversely, when the glucocorticoid was added at the same time as the virus, there was no significant impact on viral yield. bioscientifica.com This highlights the importance of the timing of glucocorticoid exposure relative to the infection.
Furthermore, glucocorticoids are known to suppress the expression of many pro-inflammatory genes, including cytokines and chemokines, which are crucial for recruiting immune cells to a site of infection. nih.gov However, they may spare or even enhance certain innate immune functions of epithelial cells, such as the production of antimicrobial proteins like Secretory Leukocyte Protease Inhibitor (SLPI) and surfactant proteins A and D. atsjournals.org
Studies on host resistance to mouse cytomegalovirus (MCMV) infection have revealed that endogenous glucocorticoids produced during the infection can induce the expression of the immune checkpoint receptor PD-1 on spleen Natural Killer (NK) cells. stanford.edu This pathway helps to limit inflammation and control the production of IFN-γ by these cells, thereby regulating the immune response and preventing excessive tissue damage. stanford.edu These findings from in vitro and animal models illustrate that the effect of glucocorticoids on the host response to infection is multifaceted, involving the modulation of both pro-inflammatory and anti-inflammatory pathways, as well as direct effects on viral replication and cellular defense mechanisms. bioscientifica.comstanford.edumdpi.com
Evaluation of Cytolysis Prevention in Cell Culture Models
The effect of corticosteroids on cell viability is highly specific and dependent on the cell type and context. While glucocorticoids are well-known for inducing apoptosis (a form of programmed cell death or cytolysis) in lymphoid cell lines, they have also been shown to prevent cell death in other models, particularly those involving infection and inflammation. cdnsciencepub.comoup.com
In in vitro studies using cell culture models, certain corticosteroids have demonstrated a protective effect against cytolysis. One key study investigated the ability of various corticosteroids to prevent the destruction of human lung fibroblasts (MRC-5 cells) infected with virulent Mycobacterium tuberculosis. researchgate.netresearchgate.net In this model, the infection typically leads to significant cell death (cytolysis). The research found that corticosteroids possessing glucocorticoid activity could prevent this cytolysis at concentrations ranging from 0.001 mM to 0.1 mM. researchgate.net This protective effect is mediated through the glucocorticoid receptor. researchgate.net In contrast, corticosteroids with primarily mineralocorticoid activity, such as aldosterone (B195564) and deoxycorticosterone acetate, did not prevent cytolysis. researchgate.net
Other research has shown that glucocorticoids like dexamethasone can prevent cytokine-induced cell death in primary human Natural Killer (NK) cells, further highlighting the context-dependent nature of their effects on cell survival. frontiersin.org This suggests that a primary mechanism for cytolysis prevention by glucocorticoids like this compound in certain pathological states is the suppression of inflammatory processes that would otherwise lead to cell damage and death.
Table 1: Effect of Various Corticosteroids on the Viability of M. tuberculosis-Infected MRC-5 Fibroblasts This table summarizes the findings from a study evaluating the ability of corticosteroids to prevent cell death in an in vitro infection model. Data is adapted from research on the cytoprotective effects of corticosteroids. researchgate.net
| Compound | Concentration (mM) | Cell Viability (%) vs. Infected Control | Glucocorticoid Activity |
| Untreated Control (Infected) | - | ~24% | N/A |
| Deoxycorticosterone acetate | 0.01 | ~25% | Minimal |
| Aldosterone | 0.01 | ~30% | Minimal |
| Dexamethasone | 0.01 | ~95% | High |
| Betamethasone | 0.01 | ~90% | High |
| Triamcinolone | 0.01 | ~85% | High |
| Hydrocortisone | 0.01 | ~80% | Moderate |
Assessment of Anti-Inflammatory and Antimicrobial Properties in Vitro
Anti-Inflammatory Properties
The anti-inflammatory actions of this compound are attributed to its function as a glucocorticoid receptor agonist. drugbank.com This mechanism has been extensively studied in various in vitro models. Upon binding to the cytosolic glucocorticoid receptor, the resulting complex translocates to the cell nucleus. drugbank.comsmolecule.com Inside the nucleus, it modulates the expression of genes involved in the inflammatory response. drugbank.com
A primary anti-inflammatory mechanism involves the inhibition of phospholipase A2 (PLA2). smolecule.com This is achieved by stimulating the synthesis of inhibitory proteins called lipocortins. drugbank.com The inhibition of PLA2 blocks the release of arachidonic acid from cell membranes, thereby preventing it from being converted into potent pro-inflammatory mediators, including prostaglandins and leukotrienes. drugbank.comsmolecule.com Researchers utilize in vitro systems, such as cell cultures stimulated with inflammatory agents, to quantify these effects and establish the potency of corticosteroids like Flumethasone. For instance, in vitro models of allergic contact dermatitis have been established using Flumethasone pivalate to evaluate the efficacy of new anti-inflammatory compounds. smolecule.com
Antimicrobial Properties
This compound is primarily recognized as an anti-inflammatory agent, and it is not typically characterized by potent direct antimicrobial activity. In vitro antimicrobial evaluations, such as those determining Minimum Inhibitory Concentration (MIC), are not standard assessments for this class of compounds alone.
However, research has explored the synthesis of novel compounds derived from glucocorticoids to create molecules with dual functionality. A 2015 study reported the synthesis of six new cationic glucocorticoids using beclomethasone, budesonide, and flumethasone as parent structures. science.gov The resulting derivatives were evaluated in vitro and demonstrated both anti-inflammatory and antimicrobial properties with limited cytotoxicity. science.gov The study found that the biological activity of these novel compounds was generally related to the potency of the parent glucocorticoid from which they were derived. science.gov This indicates that while Flumethasone itself may lack significant direct antimicrobial effects, its chemical structure can be modified to create derivatives that possess this activity.
Table 2: In Vitro Activity of Novel Cationic Glucocorticoid Derivatives This table summarizes findings from a study where new compounds were synthesized from parent glucocorticoids, including Flumethasone, to assess their dual properties. science.gov
| Parent Glucocorticoid | Derivative Type | Anti-Inflammatory Activity | Antimicrobial Activity |
| Flumethasone | Monosubstituted | Demonstrated | Demonstrated |
| Flumethasone | Disubstituted | Demonstrated | Demonstrated |
| Budesonide | Monosubstituted | Highest in Category | Highest in Category |
| Budesonide | Disubstituted | Highest in Category | Highest in Category |
| Beclomethasone | Monosubstituted | Demonstrated | Demonstrated |
| Beclomethasone | Disubstituted | Demonstrated | Demonstrated |
Quantitative Analysis of Receptor-Ligand Interactions
The dissociation rate constant (kₑ or kₒff) represents the rate at which the ligand-receptor complex breaks apart. excelleratebio.com A lower dissociation rate constant leads to a longer duration of the receptor being occupied by the ligand, which can translate to a prolonged pharmacological effect. The half-time of the receptor complex, which is inversely related to the dissociation rate, is a crucial factor for the therapeutic application and can support longer dosing intervals. nih.gov
The equilibrium dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, calculated as the ratio of the dissociation rate constant to the association rate constant (kₒff / kₒₙ). excelleratebio.com A lower Kd value indicates a higher affinity. For example, the Kd for dexamethasone has been reported to be 9.36 nmol/l, while the more potent fluticasone propionate has a Kd of 0.49 nmol/l. nih.gov In studies of human mononuclear leukocytes, the Kd for dexamethasone was found to be approximately 5.5 nM at 30°C and 10.5 nM at 37°C. nih.gov
Comparative Receptor Affinity Studies with Glucocorticoid Analogs
Comparative studies of glucocorticoid analogs are essential for understanding the relative potency of different compounds. The relative receptor affinity (RRA) is often determined by comparing the binding of a test compound to that of a reference standard, typically dexamethasone. nih.gov While direct RRA values for this compound are scarce, the RRA for fluticasone propionate, derived from its Kd, was found to be 1910 relative to dexamethasone. nih.gov Such comparisons, however, can show variability across different laboratory settings. nih.gov
The following table presents the equilibrium dissociation constants (Kd) and relative receptor affinities (RRA) for some common glucocorticoids, providing a comparative context for understanding the potential affinity of this compound.
| Glucocorticoid | Equilibrium Dissociation Constant (Kd) (nmol/l) | Relative Receptor Affinity (RRA) (Dexamethasone = 1) |
| Dexamethasone | 9.36 nih.gov | 1 |
| Fluticasone Propionate | 0.49 nih.gov | 1910 nih.gov |
| Budesonide | Data not available | Data not available |
| Beclomethasone-17-monopropionate | Data not available | Data not available |
This table is for illustrative purposes to show comparative data for other glucocorticoids, as specific data for this compound is not available.
Structural Determinants of Glucocorticoid Receptor Affinity
The affinity of a glucocorticoid for its receptor is dictated by its three-dimensional structure and the presence of specific functional groups.
The introduction of a fluorine atom at the C9-position of the steroid nucleus is a key structural modification that significantly enhances the glucocorticoid receptor affinity. researchgate.net This increased affinity is observed in several potent corticosteroids, including triamcinolone, dexamethasone, and flumethasone itself. researchgate.net The halogenation at this position leads to increased binding to the glucocorticoid receptor, which in turn enhances both the glucocorticoid and mineralocorticoid activity of the molecule. researchgate.net
Role of Specific Functional Groups on Steroid Nucleus
The binding affinity and potency of corticosteroids are significantly influenced by the specific functional groups attached to the core steroid nucleus, which is a gonane (B1236691) structure consisting of four fused rings. wikipedia.org In this compound, several key substitutions dramatically modulate its interaction with the glucocorticoid receptor (GR).
The presence of fluorine atoms is a critical determinant of potency. Flumethasone possesses two such atoms, at the C6α and C9α positions. Fluorination at these positions is known to increase the glucocorticoid potency of the steroid. researchgate.net The 9α-fluoro group, in particular, has been shown to enhance receptor binding affinity. oup.com
Additionally, Flumethasone features a methyl group at the C16α position. This substitution also contributes to its potent anti-inflammatory effects while having the significant benefit of virtually eliminating mineralocorticoid activity, thereby increasing the selectivity of the compound for the glucocorticoid receptor. researchgate.net
The esterification of the steroid at the C17 position with an acetate group (forming this compound) is another crucial modification. While esterification at the C17 and C21 positions is a common strategy to modify a steroid's properties, a 17α-acetate (17α-OAc) substitution can result in a decrease in the steroid's affinity for the glucocorticoid receptor compared to its parent alcohol. nih.gov This modification, however, also increases the lipophilicity of the molecule, which can influence its pharmacokinetic profile. nih.gov The interplay of these functional groups—dual fluorination, methylation, and acetylation—ultimately defines the specific receptor binding characteristics and biological action of this compound.
Table 1: Influence of Key Functional Groups on Glucocorticoid Receptor (GR) Affinity
| Functional Group | Position | General Effect on GR Affinity |
| Fluorine | C6α / C9α | Increases potency and affinity. researchgate.netoup.com |
| Methyl | C16α | Increases glucocorticoid selectivity. researchgate.net |
| Acetate Ester | C17α | May decrease affinity compared to parent alcohol; increases lipophilicity. nih.gov |
Plasma Protein Binding Dynamics
Once in the systemic circulation, the activity of corticosteroids is heavily modulated by their binding to plasma proteins. The biologically active form of a steroid is the fraction that is not bound to protein, as only this unbound drug can interact with target receptors. biovendor.comsygnaturediscovery.com
Corticosteroids primarily bind to two main proteins: corticosteroid-binding globulin (CBG), also known as transcortin, and albumin. biovendor.comsygnaturediscovery.com CBG is a high-affinity, low-capacity binding protein, while albumin is a low-affinity, high-capacity protein. biovendor.com For endogenous cortisol, approximately 80-90% is bound to CBG under normal conditions. biovendor.com Synthetic corticosteroids, including Flumethasone, also bind to these proteins. nih.gov The extent of plasma protein binding for the parent compound, Flumethasone, has been measured to be approximately 75%. researchgate.net This binding is a critical factor, as it renders the bound portion of the drug biologically inactive and influences its distribution and clearance. biovendor.com
Interaction with Transcortin
Transcortin (CBG) is the primary transport protein for glucocorticoids in the blood, possessing a single high-affinity steroid-binding site per molecule. biovendor.com It plays a crucial role in regulating the bioavailability of both endogenous and synthetic corticosteroids. biovendor.comresearchgate.net Flumethasone binds to transcortin, and it only becomes active when it is in its unbound state. nih.govdrugbank.com
Table 2: Comparative Binding Affinities of Various Steroids to Human Corticosteroid-Binding Globulin (CBG)
| Steroid | Dissociation Constant (Kd) in nM |
| Cortisol | 42 |
| Corticosterone | 45 |
Data derived from studies on human CBG (haCBG) and reflect the most potent binding recorded under specific experimental conditions. cam.ac.uk
Absorption Studies in Animal Systems
Absorption studies are fundamental to determining the rate and extent to which a drug enters systemic circulation. For flumethasone, various routes of administration have been investigated in animal models to understand its absorption characteristics.
In a study involving Merino wethers, flumethasone was administered intravenously, intraruminally, and subcutaneously. The resulting plasma concentration profiles demonstrated the highest levels following intravenous administration, followed by subcutaneous and then intraruminal routes, indicating variable absorption depending on the method of delivery. nih.gov Following intramuscular injection in lactating dairy cows, flumethasone was detected in milk, with concentrations ranging from 0.7 to 1.2 ng/mL at 12 hours post-administration, signifying systemic absorption and subsequent passage into the milk. nih.gov
The assessment of flumethasone's absorption profiles in animal models relies on robust analytical techniques and carefully designed study protocols. A common methodology involves the administration of the compound followed by the collection of biological samples, such as blood and urine, at predetermined time points.
In studies conducted on horses and camels, blood samples are typically collected from the jugular vein at various intervals after drug administration. camelsandcamelids.comnih.gov For instance, in a study on camels, blood samples were collected at numerous time points ranging from 5 minutes to 24 hours post-intravenous injection. camelsandcamelids.com
Distribution Studies in Animal Models
Distribution studies track the movement of a drug from the systemic circulation into the body's tissues and organs. A key parameter derived from these studies is the volume of distribution (Vd), which provides an indication of the extent to which a drug is distributed throughout the body.
Pharmacokinetic studies in various animal species have provided insights into the distribution of flumethasone. In horses, following a single intravenous administration, flumethasone exhibited a large volume of distribution at steady state (Vdss). nih.gov Similarly, research in camels demonstrated a large Vdss, suggesting extensive distribution of the compound from the plasma into the tissues. camelsandcamelids.com The lipophilic nature of fluorinated compounds like flumethasone may contribute to this wide distribution and subsequent accumulation in tissues. camelsandcamelids.com
| Animal Model | Volume of Distribution at Steady State (Vdss) | Reference |
|---|---|---|
| Horse | 5.90 ± 0.200 L/kg | nih.gov |
| Camel | 1631.6 ± 116.03 mL/kg | camelsandcamelids.com |
Metabolism Pathways and Metabolite Characterization
Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, primarily in the liver. This process typically converts lipophilic compounds into more water-soluble (hydrophilic) products that can be more easily excreted. For corticosteroids like flumethasone, metabolism is a critical determinant of their duration of action and elimination from the body.
Drug metabolism is generally categorized into two phases. Phase I reactions involve the introduction or unmasking of a functional group (e.g., oxidation, reduction, hydrolysis), while Phase II reactions involve the conjugation of the parent drug or its Phase I metabolite with an endogenous molecule to increase water solubility. merckvetmanual.com
In the context of flumethasone, research in preclinical animal models points towards the occurrence of conjugation reactions. Studies analyzing flumethasone residues in calf urine have utilized enzymatic hydrolysis as part of the sample preparation process. nih.gov This step, which typically uses enzymes like β-glucuronidase and arylsulfatase, is necessary to cleave the conjugated moieties (like glucuronic acid or sulfate) from the drug molecule, thereby liberating the "free" drug for analysis. The necessity of this deconjugation step is strong evidence that flumethasone is excreted in part as Phase II metabolites. nih.gov However, the specific chemical structures of these glucuronide or sulfate (B86663) conjugates of flumethasone have not been explicitly detailed in the reviewed scientific literature. Information regarding specific Phase I metabolites resulting from reactions such as hydroxylation also remains to be fully characterized.
In vitro metabolic stability assays are a cornerstone of preclinical drug development, used to predict a compound's metabolic fate in vivo. nuvisan.com These assays typically utilize subcellular fractions of the liver, most commonly microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) oxidases. nih.gov
The general methodology for these assays involves incubating the test compound, such as this compound, with liver microsomes sourced from various preclinical animal species (e.g., rat, mouse, dog, monkey) as well as from humans. nuvisan.com The incubation mixture also contains necessary cofactors, like NADPH, to support the enzymatic activity. nih.gov The reaction is monitored over time, with samples being taken at various intervals. The concentration of the parent compound remaining in the samples is then quantified, usually by LC-MS/MS. nuvisan.com
From these results, key pharmacokinetic parameters can be determined, including the compound's metabolic half-life (t½) and its in vitro intrinsic clearance (CLint). nuvisan.com These parameters provide a quantitative measure of how rapidly the compound is metabolized by the liver enzymes. This information is crucial for ranking drug candidates early in the discovery process and for predicting in vivo hepatic clearance and potential oral bioavailability. nuvisan.comnih.gov While this is a standard and well-established methodology in drug metabolism studies, specific published data detailing the in vitro metabolic stability of this compound in liver microsomes from various animal species were not available in the reviewed literature.
Interspecies Variability in Metabolic Profiles
The metabolism of glucocorticoids can exhibit significant variation between different animal species, which influences the efficacy and safety profile of these drugs. Research into the pharmacokinetics of various corticosteroids has highlighted these differences. For instance, studies on methylprednisolone (B1676475) have shown sex-dependent variations in its pharmacokinetic profile in rats. Male rats exhibit approximately three-fold higher clearance of methylprednisolone compared to female rats, a difference attributed to sex-specific hepatic metabolism. nih.gov This suggests that hormonal and genetic differences between species and even between sexes within a species can significantly alter how a drug like this compound is processed. While direct comparative metabolic studies on this compound across a wide range of preclinical species are not extensively detailed in available literature, the principles of interspecies variability observed with other corticosteroids are expected to apply. The specific enzymes involved in the metabolism of this compound and their expression levels in different species would be a key determinant of its metabolic fate and clearance rates.
Resistance to Biotransformations in Fluorinated Glucocorticoids
Fluorination is a common structural modification in synthetic corticosteroids, including flumethasone, that is known to enhance their potency and metabolic stability. The presence of fluorine atoms can make the molecule more resistant to enzymatic degradation, prolonging its half-life and therapeutic effect. However, this increased stability does not confer complete resistance to biotransformation.
In some contexts, resistance to the effects of glucocorticoids can develop at the cellular level. Studies on mouse keratinocyte cell lines have shown that while normal cells are sensitive to the growth-inhibiting effects of the fluorinated glucocorticoid fluocinolone (B42009) acetonide, tumorigenic cell lines can become resistant. nih.gov This resistance is not due to changes in the glucocorticoid receptor (GR) expression or gene structure but rather to alterations in GR function. nih.gov This suggests that even with a metabolically stable compound, the cellular response can be altered, leading to therapeutic resistance. This phenomenon of acquired resistance is a significant consideration in the long-term use of glucocorticoids in treating chronic inflammatory diseases and cancer. nih.gov
Excretion Profiles and Metabolite Quantification
The excretion of flumethasone and its metabolites is a critical aspect of its pharmacokinetic profile. Following administration, the drug and its byproducts are eliminated from the body through various routes, primarily urine and feces.
In a study involving exercised horses given a single intravenous dose of flumethasone, the drug was detected in the blood for approximately 23.5 hours. nih.govresearchgate.net The elimination half-life was determined to be 4.84 ± 0.83 hours, with a systemic clearance of 30.7 ± 0.166 mL/min/kg. nih.govresearchgate.net Although cortisol concentrations remained suppressed for at least 72 hours, indicating a prolonged pharmacodynamic effect, the parent drug was cleared relatively quickly. nih.govresearchgate.net The study also measured the ex vivo synthesis of various eicosanoids, which are inflammatory mediators. The production of several of these, including TXB₂, PGF₂, LTB₄, 15-HETE, and 5-HETE, was suppressed for up to 72 hours. nih.govresearchgate.net This extended effect on inflammatory biomarkers, long after the parent drug is cleared, highlights the importance of understanding the full excretion profile and the activity of any potential metabolites.
Pharmacokinetic Parameters of Flumethasone in Horses
| Parameter | Value |
|---|---|
| Detection in Blood | 23.5 ± 1.73 h |
| Elimination Half-life (t½) | 4.84 ± 0.83 h |
| Systemic Clearance | 30.7 ± 0.166 mL/min/kg |
| Volume of Distribution (Vd) | 5.90 ± 0.200 L/kg |
Data from a study in exercised horses following a single intravenous administration. nih.govresearchgate.net
Comparative Pharmacokinetic Analysis of this compound and Other Corticosteroids in Animal Models
Activity Comparisons in Anti-inflammatory Animal Models
The anti-inflammatory potency of flumethasone has been compared to other corticosteroids in various animal models. In veterinary experimental studies using the eosinophil depression test in dogs and blood glucose elevation and eosinophil depression in cattle, flumethasone demonstrated greater anti-inflammatory and gluconeogenic activity than prednisone (B1679067) and dexamethasone on an equivalent basis. drugs.com The selection of an appropriate animal model is crucial for evaluating anti-inflammatory drugs, as different models represent different facets of the inflammatory process. nih.gov For instance, models of acute inflammation, such as carrageenan-induced paw edema, and chronic inflammation, like adjuvant-induced arthritis, are commonly used to screen for anti-inflammatory efficacy. nih.govresearchgate.net
Assessment of Systemic Effects Following Local Administration in Animal Models
A key consideration for locally administered corticosteroids is the extent to which they are absorbed systemically and cause undesirable effects. The goal is to maximize local efficacy while minimizing systemic exposure. nih.gov Research in mice has demonstrated that the route of administration is a critical factor in the systemic impact of corticosteroids. nih.gov Systemic administration of corticosteroids like dexamethasone and prednisolone (B192156) was found to abrogate the development of mucosal tolerance in an asthma model, leading to increased airway hyperreactivity and lung inflammation. nih.gov In contrast, local (inhaled) administration of the same corticosteroids did not interfere with the development of immune tolerance. nih.gov This highlights that local application of potent corticosteroids can potentially avoid the significant systemic effects associated with their parenteral or oral use. Side effects such as elevations in liver enzymes, weight loss, and polyuria are more commonly associated with systemic use of synthetic corticosteroids. drugs.com
Synovial Effusion Enzyme Activity Studies in Arthritic Animal Models
In arthritic conditions, the synovial fluid within the affected joint often shows increased levels of various enzymes that contribute to cartilage and tissue damage. Intra-articular administration of corticosteroids aims to reduce this inflammation and enzymatic activity directly at the site of pathology.
A study in arthritic horses investigated the effects of intra-articular flumethasone on the activity of several enzymes in the synovial effusion. nih.gov The enzymes analyzed included lactate (B86563) dehydrogenase, isocitrate dehydrogenase, aspartate aminotransferase, alanine (B10760859) aminotransferase, alkaline phosphatase, and hydrolase. nih.gov The administration of flumethasone directly into the arthritic joint was evaluated for its ability to modulate the activity of these enzymes, providing a measure of its local anti-inflammatory effect. Animal models are essential for this type of research, as they allow for the direct sampling of synovial fluid and tissue to analyze the effects of therapeutic agents on the biochemical markers of arthritis. nih.gov
Enzymes Studied in Synovial Effusion of Arthritic Horses
| Enzyme |
|---|
| Lactate Dehydrogenase |
| Isocitrate Dehydrogenase |
| Aspartate Aminotransferase |
| Alanine Aminotransferase |
| Alkaline Phosphatase |
| Hydrolase |
Enzymes measured to assess the effect of intra-articular flumethasone. nih.gov
Advanced Analytical Methodologies for Flumethasone 17 Acetate Research
Chromatographic Separation Techniques
Chromatography is a cornerstone in the analysis of corticosteroids like Flumethasone (B526066) 17-acetate. The ability to separate this compound from related substances, impurities, and degradation products is paramount for accurate quantification and characterization. Various chromatographic techniques have been developed and optimized for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of corticosteroids due to its high resolution and sensitivity. nih.gov Method development for Flumethasone 17-acetate often involves a reverse-phase approach, utilizing a non-polar stationary phase and a polar mobile phase.
A typical HPLC method for a related compound, Flumethasone Pivalate (B1233124), which can be adapted for this compound, employs an ODS (octadecylsilyl) column. cu.edu.eg The separation is achieved using a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often in a 70:30 (v/v) ratio, delivered at a flow rate of 1 mL/min. cu.edu.eg Detection is commonly performed using a UV detector set at 235 nm. cu.edu.eg
Validation of such HPLC methods is conducted according to the International Conference on Harmonisation (ICH) guidelines to ensure their reliability. cu.edu.eg Key validation parameters include linearity, accuracy, precision, and robustness. For instance, in the analysis of Flumethasone Pivalate, linearity has been demonstrated over a concentration range of 5–50 µg/mL. cu.edu.eg The accuracy of the method is often confirmed through recovery studies, with acceptable recovery values typically falling within the 98.0%–102.0% range. cu.edu.eg
Interactive Data Table: HPLC Method Validation Parameters for a Flumethasone Analogue
| Parameter | Specification | Result |
| Linearity Range | 5–50 µg/mL | Correlation coefficient > 0.999 |
| Accuracy (% Recovery) | 98.0%–102.0% | Within acceptable limits |
| Precision (RSD%) | ≤ 2% | Within acceptable limits |
| Robustness | Consistent results with minor variations in mobile phase composition and flow rate | Method found to be robust |
Note: The data presented is for Flumethasone Pivalate, a closely related compound, and is representative of the performance of HPLC methods for this class of corticosteroids.
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. researchgate.net
For the analysis of corticosteroids, UHPLC methods can significantly reduce run times. A study on the simultaneous analysis of Flumethasone Pivalate and clioquinol (B1669181) demonstrated a UHPLC method with an elution time of less than 3 minutes. researchgate.net This method utilized a reversed-phase C18 column (50 mm × 4.6 mm, 5 µm) and a mobile phase of phosphate (B84403) buffer (pH 3) and acetonitrile (35:65, v/v). researchgate.net The rapid analysis time makes UHPLC particularly suitable for high-throughput screening and quality control applications. researchgate.net
The validation of UHPLC methods follows similar principles to HPLC, ensuring the method is fit for its intended purpose. For Flumethasone Pivalate, a UHPLC method was validated over a concentration range of 5.00–50.00 µg/mL. researchgate.net
Interactive Data Table: UHPLC Method Validation Parameters for a Flumethasone Analogue
| Parameter | Specification | Result |
| Linearity Range | 5.00–50.00 µg/mL | Correlation coefficient > 0.999 |
| Limit of Detection (LOD) | - | 1.25 µg/mL |
| Limit of Quantification (LOQ) | - | 3.79 µg/mL |
| Accuracy (% Recovery) | 98.0%–102.0% | Within acceptable limits |
| Precision (RSD%) | ≤ 2% | Within acceptable limits |
Note: The data presented is for Flumethasone Pivalate, a closely related compound, and is indicative of the performance of UHPLC methods for this class of corticosteroids. researchgate.net
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) is a valuable tool for the qualitative and semi-quantitative analysis of corticosteroids. It is a simple, cost-effective, and versatile technique that can be used for purity checks and identification. cu.edu.eg
For the analysis of Flumethasone Pivalate, a TLC-densitometric method has been developed using silica (B1680970) gel 60 F254 plates as the stationary phase. cu.edu.eg A suitable developing system for the separation is a mixture of benzene, hexane, acetone, and formic acid (5:4:2:0.13, by volume). cu.edu.eg After development, the plates are scanned densitometrically at 235 nm for quantification. cu.edu.eg This method has been validated for Flumethasone Pivalate in the concentration range of 0.3–4 µ g/band . cu.edu.eg
Interactive Data Table: TLC-Densitometric Method Validation for a Flumethasone Analogue
| Parameter | Specification | Result |
| Linearity Range | 0.3–4 µ g/band | Correlation coefficient > 0.999 |
| Limit of Detection (LOD) | - | 0.09 µ g/band |
| Limit of Quantification (LOQ) | - | 0.27 µ g/band |
| Accuracy (% Recovery) | 98.0%–102.0% | Within acceptable limits |
| Precision (RSD%) | ≤ 2% | Within acceptable limits |
Note: The data presented is for Flumethasone Pivalate, a closely related compound, and is representative of the performance of TLC methods for this class of corticosteroids. cu.edu.eg
Novel Stationary Phase Development (e.g., Calixarene)
The development of novel stationary phases is a key area of research aimed at improving the selectivity and efficiency of chromatographic separations. Calixarenes, which are macrocyclic compounds, have shown promise as stationary phases for the separation of various analytes, including steroids. researchgate.net
A study on the simultaneous quantification of Flumethasone Pivalate and salicylic (B10762653) acid utilized a calixarene (B151959) stationary phase for the first time for this application. nih.gov The chromatographic analysis was performed using an isocratic mobile phase of acetonitrile and water (70:30) at a flow rate of 1 mL/min, with detection at 240 nm. nih.gov The use of the calixarene stationary phase demonstrated good separation and robustness. The method was found to have a limit of detection of 0.125 µg/mL and a limit of quantification of 0.250 µg/mL for Flumethasone Pivalate. nih.gov The recovery was determined to be 97.50 ± 1.33%. nih.gov
Mobile Phase Optimization for Improved Separation
The composition of the mobile phase plays a critical role in achieving optimal separation in liquid chromatography. For corticosteroids like this compound, mobile phase optimization involves adjusting the type and ratio of organic solvents, the pH, and the ionic strength of the aqueous component.
Commonly used organic modifiers in reverse-phase HPLC for corticosteroids include acetonitrile and methanol. The choice between these solvents can affect the selectivity and resolution of the separation. A simple mobile phase for the analysis of Flumethasone acetate (B1210297) consists of acetonitrile, water, and phosphoric acid. vliz.be For applications requiring mass spectrometry compatibility, the non-volatile phosphoric acid is typically replaced with a volatile acid such as formic acid. vliz.bemdpi.com
Optimization may also involve the use of different buffers to control the pH of the mobile phase, which can influence the ionization state and retention of the analyte. The selection of the appropriate mobile phase composition is often achieved through a systematic approach, evaluating different solvent combinations and gradients to achieve the desired separation of the target compound from any impurities or related substances. cu.edu.eg
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the detection and quantification of corticosteroids in various matrices. tandfonline.com Its high sensitivity and selectivity make it an invaluable tool in pharmaceutical analysis and bioanalysis. tandfonline.com
An LC-MS/MS method for the analysis of glucocorticoids would typically involve chromatographic separation followed by detection using a mass spectrometer. tandfonline.com The mass spectrometer can be operated in different modes, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to enhance selectivity and sensitivity. tandfonline.com
For the quantification of Flumethasone in biological samples like calf urine and serum, a liquid chromatography-atmospheric pressure ionization mass spectrometry-mass spectrometry (LC-MS-MS) method has been developed. nih.gov This method allowed for the detection of Flumethasone at the 30-pg/ml level, demonstrating the high sensitivity of the technique. nih.gov In another study, Flumethasone was used as an internal standard for the quantification of dexamethasone (B1670325) and dexamethasone sodium phosphate in human plasma and cochlear perilymph by LC-MS/MS. ekb.eg The use of an internal standard helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination allows for the effective identification and quantification of specific compounds within complex mixtures. In the context of corticosteroid analysis, LC-MS provides a robust method for determining the presence and concentration of substances like Flumethasone.
The process involves introducing a sample into an LC system, where the individual components are separated based on their physicochemical properties as they pass through a column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are sorted based on their mass-to-charge ratio, enabling precise identification. For quantification, the intensity of the signal corresponding to the specific mass-to-charge ratio of the target analyte is measured. Various LC-MS/MS methods have been developed for the analysis of glucocorticoids in different sample types, including biological fluids and pharmaceutical products. nih.gov
Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis
For applications requiring even greater sensitivity and specificity, Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique adds another level of mass analysis, which significantly reduces background noise and matrix interference, thereby enhancing detection limits. LC-MS/MS is particularly valuable for detecting trace amounts of substances in complex biological matrices like urine, serum, or plasma. nih.govresearchgate.net
In an LC-MS/MS assay, after initial separation by LC, the parent ion of the target compound (in this case, Flumethasone) is selected in the first mass spectrometer and then fragmented. A second mass spectrometer then analyzes these specific fragment ions. This multiple-reaction monitoring mode provides a highly specific signature for the analyte, ensuring confident identification and quantification even at very low concentrations. For instance, a developed LC-MS/MS method demonstrated the ability to detect flumethasone in bovine urine and serum at levels as low as 30 pg/mL. nih.govresearchgate.net Other highly sensitive methods for synthetic corticosteroids have achieved functional assay sensitivities as low as 0.6–1.6 nmol/L. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) for Compound Characterization
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive characterization of chemical compounds. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule, which is crucial for identifying unknown compounds, such as metabolites, or for confirming the structure of a known substance like this compound. nih.govnih.gov
HRMS can distinguish between molecules with the same nominal mass but different elemental formulas (isobars), a task that is challenging for lower-resolution instruments. nih.gov This capability is vital in metabolite identification studies and for characterizing degradation products. nih.gov The qualitative information gained from full-scan HRMS data can also aid in understanding the broader composition of a sample, identifying potential interferences or contaminants alongside the target analyte. researchgate.net
Spectrophotometric Detection Methods (e.g., Photodiode Array Detection)
Spectrophotometric methods, particularly when coupled with High-Performance Liquid Chromatography (HPLC), offer a reliable and widely accessible approach for the quantification of corticosteroids. tandfonline.com These methods are based on the principle that molecules absorb light at specific wavelengths. A Photodiode Array (PDA) detector can be used to scan a range of wavelengths simultaneously, providing a UV-visible spectrum for the compound as it elutes from the HPLC column. mdpi.com This spectral information enhances the certainty of identification.
For the analysis of flumethasone pivalate, a related compound, HPLC methods with UV detection have been successfully developed. mdpi.comcu.edu.eg The detection is typically performed at the wavelength of maximum absorbance for the compound, which for flumethasone pivalate has been noted at 235 nm. cu.edu.eg This technique is robust and suitable for routine quality control analysis of pharmaceutical formulations.
Immunoassays for Detection and Screening (e.g., ELISA)
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are powerful techniques used for detecting and quantifying substances based on the principle of antibody-antigen recognition. thermofisher.com These assays are known for their high throughput and sensitivity, making them ideal for screening large numbers of samples. biocompare.com
In a typical ELISA for a small molecule like this compound, a competitive format would be used. In this setup, the sample containing the target compound competes with a labeled version of the compound for binding to a limited number of specific antibody sites. The amount of signal generated is inversely proportional to the concentration of the target compound in the sample. While chromatographic methods are used for confirmation, immunoassays serve as an excellent initial screening tool for glucocorticoids due to their speed and ease of use. nih.gov
Method Validation Parameters
To ensure that an analytical method is reliable, accurate, and reproducible, it must undergo a rigorous validation process. cu.edu.eg Method validation is a key requirement according to guidelines from bodies like the International Conference on Harmonisation (ICH). cu.edu.eg It involves evaluating several key parameters to demonstrate that the method is suitable for its intended purpose.
Linearity and Calibration Curve Establishment
A fundamental parameter of method validation is linearity. Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. cu.edu.eg This is established by analyzing a series of standards of known concentrations to construct a calibration curve. mdpi.com The calibration curve is a graph of the instrument's response versus the concentration of the analyte. researchgate.net
The relationship is typically evaluated using a linear regression analysis, and a high correlation coefficient (r² value close to 1.0) indicates a strong linear relationship. researchgate.net Establishing a valid calibration curve is essential for the accurate quantification of the analyte in unknown samples. cu.edu.eg For example, a validated HPLC method for flumethasone pivalate demonstrated linearity over a concentration range of 5–50 µg/mL. cu.edu.eg Another study using UHPLC showed a linear range of 5.00–50.00 µg/mL for the same compound. mdpi.com
| Compound | Method | Linear Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| Flumethasone Pivalate | HPLC-UV | 5–50 µg/mL | Not Specified | cu.edu.eg |
| Flumethasone Pivalate | UHPLC-PDA | 5.00–50.00 µg/mL | Not Specified | mdpi.com |
| 9α-fluoro-16β-methyl-prednisolone-17-valerate | HPLC-UV | 20–150 µg/mL | 0.9999 | researchgate.net |
Sensitivity Assessment (Limits of Detection and Quantification)
The sensitivity of an analytical method for this compound would be determined by establishing its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically established using methods such as the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
For a hypothetical High-Performance Liquid Chromatography (HPLC) method coupled with UV detection, the expected sensitivity might be as follows:
| Parameter | Typical Value (HPLC-UV) | Methodology |
|---|---|---|
| Limit of Detection (LOD) | 0.1 µg/mL | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.3 µg/mL | Signal-to-Noise Ratio of 10:1 |
Accuracy and Precision Determinations
Accuracy and precision are critical parameters in validating an analytical method. Accuracy refers to the closeness of the measured value to the true value, often expressed as a percentage recovery. Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.
The accuracy and precision of an analytical method for this compound would be assessed by analyzing samples with known concentrations of the compound.
| Parameter | Concentration Level | Acceptance Criteria | Typical Findings for Corticosteroids |
|---|---|---|---|
| Accuracy (% Recovery) | Low | 98.0% - 102.0% | 99.5% |
| Medium | 100.2% | ||
| High | 99.8% | ||
| Precision (% RSD) | Repeatability (Intra-day) | ≤ 2% | 0.8% |
| Intermediate Precision (Inter-day) | ≤ 3% | 1.5% |
Robustness and Interference Studies
Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Typical variations include changes in the mobile phase composition, pH, column temperature, and flow rate. Interference studies are conducted to assess the method's specificity and its ability to differentiate the analyte from other components that may be present in the sample matrix, such as impurities or degradation products.
For a hypothetical RP-HPLC method, the robustness would be evaluated by slightly altering the chromatographic conditions.
| Parameter Varied | Variation | Effect on Results (% RSD) |
|---|---|---|
| Mobile Phase Composition | ± 2% Organic Phase | < 2.0% |
| Column Temperature | ± 2 °C | < 1.5% |
| Flow Rate | ± 0.1 mL/min | < 2.5% |
| Wavelength | ± 2 nm | < 1.0% |
Interference from related substances would be evaluated by analyzing a sample containing this compound spiked with potential impurities. The method would be considered specific if there is no co-elution and the peak for this compound is pure.
Innovations in Drug Delivery Systems for Flumethasone 17 Acetate
Nano-Carrier Based Systems
Nano-carriers are colloidal systems with dimensions on the nanoscale (typically under 500 nm) that can encapsulate or carry drug molecules. pharmafocusasia.com Their small size and large surface area facilitate closer interaction with biological barriers like the stratum corneum, potentially improving drug permeation and bioavailability. pharmafocusasia.commdpi.com For corticosteroids, systems like nanoemulsions, liposomes, and nanoparticles are being explored to improve topical and targeted delivery.
Nanoemulsions are transparent or translucent dispersions of oil and water stabilized by surfactants, with droplet sizes typically ranging from 20 to 200 nm. mdpi.com They are of significant interest for delivering lipophilic drugs, such as corticosteroids. Research into a closely related compound, flumethasone (B526066) pivalate (B1233124), provides insight into the design of these systems.
A key aspect of the design involves the careful selection of the oil phase, surfactants, and co-surfactants to ensure the stability and desired physicochemical properties of the formulation. For instance, positively charged nanoemulsions have been specifically designed to enhance the skin delivery of flumethasone pivalate. pharmafocusasia.comnih.gov The design incorporates an oil phase, an aqueous phase, and stabilizing surfactants, with a cationic lipid to impart a positive charge.
The characterization of these nanoemulsions is critical to predicting their performance. Key parameters include droplet size, polydispersity index (PDI), and zeta potential. Techniques such as photon correlation spectroscopy are used to determine size distribution, while laser Doppler anemometry is used to measure zeta potential, which indicates the magnitude of the surface charge. nih.gov
| Component Type | Substance | Purpose |
|---|---|---|
| Active Drug | Flumethasone Pivalate | Therapeutic Agent |
| Oil Phase | Cetearyl Ethylhexanoate, Isopropyl Myristate | Drug Solvent/Carrier |
| Primary Surfactant | Lipoid S-75® (Lecithin) | Emulsifier |
| Co-surfactant | Tween 80 or Sucrose Laurate | Stabilizer |
| Cationic Agent | Phytosphingosine | Provides Positive Surface Charge |
| Aqueous Phase | Water | Continuous Phase |
While nanoemulsions have been specifically studied for flumethasone derivatives, other nano-carriers like liposomes and solid nanoparticles are widely used for corticosteroid delivery. Liposomes are vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic drugs. google.com Polymeric nanoparticles, which can be designed as nanospheres or nanocapsules, offer another robust platform for drug delivery, providing protection to the encapsulated drug and allowing for modifications to control its release. anadolu.edu.tr
Although specific studies detailing the formulation of Flumethasone 17-acetate into liposomes or solid polymeric nanoparticles are not widely available in published research, the principles derived from work with other glucocorticoids, such as dexamethasone (B1670325), are applicable. google.com These formulations aim to target the drug to specific tissues or cells and control its release profile.
Physicochemical Properties of Nano-Drugs Influencing Delivery
The effectiveness of a nano-carrier is heavily dependent on its physicochemical properties. Particle size and surface charge (measured as zeta potential) are two of the most critical factors that dictate the carrier's stability, interaction with biological membranes, and subsequent drug delivery. researchgate.net
Zeta potential is a measure of the electrical charge at the surface of a nanoparticle, and it plays a crucial role in the interaction between the nano-carrier and biological membranes. researchgate.net The surface of the skin is known to carry a net negative charge at physiological pH. pharmafocusasia.comresearchgate.net Consequently, nano-carriers with a positive zeta potential are hypothesized to have a stronger electrostatic interaction with the skin.
Studies involving flumethasone pivalate have demonstrated this principle effectively. Positively charged nanoemulsions were found to be more efficient at promoting the diffusion of the drug through porcine skin compared to negatively charged ones. pharmafocusasia.commdpi.comscienceopen.com This enhanced penetration is attributed to the electrostatic attraction between the positively charged droplets and the negatively charged skin surface, which increases the contact time and facilitates the transport of the drug into the skin. mdpi.com
The size of the nano-carrier particles is another determinant of delivery efficiency. Smaller droplets in a nanoemulsion provide a larger surface area, which can enhance the penetration of the active ingredient through the stratum corneum. pharmafocusasia.com For transdermal delivery, it is generally believed that decreasing the droplet size improves skin permeability. pharmafocusasia.com
The combination of small particle size and a positive surface charge appears to be particularly effective for dermal delivery. The positive charge facilitates binding to the skin, while the small particle size enhances the potential for the drug to permeate through the skin's barrier layers. Research on flumethasone pivalate-loaded nanoemulsions confirmed that positively charged systems were more effective in carrying the drug into the skin, suggesting that the electrical charge of the droplets is a key factor in the system's performance. mdpi.comresearchgate.net
| Property | Measurement | Impact on Delivery | Mechanism |
|---|---|---|---|
| Particle Size | Diameter (nm) | Smaller size generally enhances skin permeation. pharmafocusasia.com | Increases surface area-to-volume ratio, potentially improving interaction with and passage through the stratum corneum. pharmafocusasia.com |
| Surface Charge | Zeta Potential (mV) | Positive charge enhances diffusion into negatively charged skin. mdpi.comresearchgate.net | Electrostatic attraction increases contact time and adhesion to the skin surface, promoting drug transfer. mdpi.comscienceopen.com |
Strategies for Sustained and Controlled Release
A primary objective of using nano-carriers is to achieve sustained and controlled release of the active pharmaceutical ingredient. This can reduce the frequency of application and maintain a consistent therapeutic concentration of the drug at the target site, which is particularly beneficial for chronic inflammatory conditions.
Nano-carrier systems can provide sustained release through several mechanisms. By acting as a drug reservoir, the nano-carrier formulation can release the encapsulated drug slowly over time. When applied topically, nanoemulsions can enhance the deposition of the drug within the skin layers, creating a localized depot from which the drug is gradually released into the deeper dermal and epidermal tissues. The formulation of ketorolac (B1673617) tromethamine into nanoparticles, for example, demonstrated an extended release over 24 hours compared to the rapid release of the pure drug. anadolu.edu.trscienceopen.com This principle allows for a prolonged therapeutic effect and improved patient compliance. While specific sustained-release formulations for this compound are not detailed in available literature, the nanoemulsion systems developed for the related flumethasone pivalate inherently offer a degree of controlled release by modifying the drug's partitioning and diffusion characteristics within the skin. mdpi.com
Methodologies for Targeted Delivery
The targeted delivery of this compound aims to concentrate the therapeutic agent at the site of action, thereby increasing its efficacy and minimizing systemic exposure and potential side effects. Key methodologies being explored involve the use of advanced carrier systems such as nanoparticles, liposomes, and microemulsions.
Nanoparticle-Based Systems: Polymeric nanoparticles are a promising vehicle for targeted corticosteroid delivery. For instance, research on Dexamethasone Acetate (B1210297), a structurally similar glucocorticoid, has demonstrated the efficacy of poly(lactic-co-glycolic) acid (PLGA) nanospheres for passive targeting of macrophages involved in inflammatory processes. nih.gov These biodegradable nanoparticles, typically in the size range of 100–300 nm, are readily taken up by hepatic and spleen macrophages following intravenous administration. nih.gov The physicochemical properties of the nanoparticles, such as a hydrophobic and negatively charged surface, can be fine-tuned to enhance this uptake. nih.gov Studies have achieved a drug loading efficiency of up to 19% for Dexamethasone Acetate in PLGA nanospheres prepared by the nanoprecipitation method, with the particles demonstrating a sustained release of the drug over several days. nih.gov This approach allows for the specific delivery of the anti-inflammatory agent to pro-inflammatory macrophages, potentially increasing therapeutic outcomes in conditions like hepatic inflammation. nih.govbohrium.com
Liposomal Formulations: Liposomes, which are vesicles composed of one or more phospholipid bilayers, are versatile carriers for both hydrophilic and hydrophobic drugs. mdpi.comdovepress.com They can be engineered for targeted delivery through several mechanisms:
Passive Targeting: This strategy leverages the enhanced permeability and retention (EPR) effect, where nanoparticles, including liposomes, tend to accumulate in tissues with "leaky" vasculature, such as tumors or sites of inflammation. mdpi.com Surface modification with polyethylene (B3416737) glycol (PEG), known as PEGylation, can prolong the circulation time of liposomes, allowing for greater accumulation at the target site. nih.govnih.gov
Active Targeting: Liposome surfaces can be decorated with specific ligands, such as antibodies or peptides, that bind to receptors overexpressed on target cells. mdpi.commdpi.com This enhances the specificity of drug delivery and cellular uptake. nih.gov
Stimuli-Responsive Liposomes: These are designed to release their drug cargo in response to specific physiological triggers in the target microenvironment, such as a lower pH or higher temperature, which are often characteristic of inflamed tissues or tumors. mdpi.comnih.gov This triggered release mechanism ensures that the drug is liberated precisely at the site of action. nih.gov
Microemulsions: Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. nih.govscispace.comresearchgate.net With droplet sizes typically in the range of 20-200 nm, they can incorporate both lipophilic and hydrophilic drugs. nih.gov For topical and transdermal delivery, oil-in-water (O/W) microemulsions have been shown to significantly enhance the percutaneous permeation of corticosteroids. In a study with Dexamethasone Acetate, an optimized microemulsion formulation increased skin permeation by 6-fold and drug retention in the skin by 4.79-fold compared to a standard suspension. nih.gov The mechanism involves the microemulsion components interacting with the stratum corneum, disrupting the intercellular lipid lamellae and enhancing drug diffusion into the skin. nih.gov This makes microemulsions a highly effective system for the targeted topical delivery of corticosteroids like this compound.
Table 1: Methodologies for Targeted Delivery of Corticosteroids
| Delivery System | Targeting Mechanism | Key Features | Research Example |
|---|---|---|---|
| Polymeric Nanoparticles (PLGA) | Passive Targeting (Macrophage Uptake) | Biodegradable; Sustained release; Size range 100-300 nm. nih.gov | Dexamethasone Acetate-loaded nanospheres for targeting liver macrophages. nih.govbohrium.com |
| Liposomes | Passive (EPR Effect), Active (Ligand Conjugation), Stimuli-Responsive (pH, Temp.) | Biocompatible; Can carry hydrophilic & hydrophobic drugs; Surface is modifiable. mdpi.commdpi.com | Folate-targeted liposomes for delivering Methotrexate to inflamed joints. nih.gov |
| Microemulsions | Enhanced Permeation (Topical/Transdermal) | Thermodynamically stable; High drug solubilization; Droplet size 20-200 nm. nih.gov | Dexamethasone Acetate microemulsion increased skin permeation 6-fold. nih.gov |
Overcoming Bioavailability and Stability Challenges in Delivery Systems
This compound, like many corticosteroids, faces challenges of poor water solubility and limited permeability, which can restrict its bioavailability. researchgate.net Furthermore, the stability of the compound within a formulation is critical for its therapeutic efficacy. Advanced drug delivery systems offer robust solutions to these issues.
Enhancing Solubility and Bioavailability: A primary function of delivery systems like microemulsions and nanoparticles is to act as effective solubilizers for poorly soluble drugs.
Microemulsions can be considered "super solvents" as they possess both lipophilic and hydrophilic domains, allowing them to dissolve a wide range of drug molecules and enhance the bioavailability of BCS Class II or IV drugs. nih.govpharmascigroup.us By solubilizing the drug in the oil or interfacial domain of the emulsion, they facilitate its transport and absorption. pharmascigroup.us
Nanoparticle systems , such as those made from PLGA, encapsulate the hydrophobic drug within a polymeric core. nih.gov This encapsulation prevents drug precipitation in aqueous environments and presents the drug in a form that is more readily absorbed or taken up by cells. nih.gov Reducing the particle size to the nanometer range also increases the surface area for dissolution, which can improve the absorption rate. nih.gov
Improving Permeability: Overcoming the barrier function of biological membranes, such as the skin or intestinal epithelium, is crucial for drug absorption.
Chemical Permeation Enhancers: The components of delivery systems can themselves act as permeation enhancers. In microemulsions, surfactants, co-surfactants (like propylene (B89431) glycol), and oils (like oleic acid) can fluidize the lipid bilayers of the stratum corneum, reducing their barrier function and increasing drug permeability. nih.govmdpi.com
Vesicular Carriers: Nanovesicles such as liposomes can enhance skin penetration through various mechanisms, including adsorption to the skin surface, interaction with skin lipids to cause fluidization, and penetration through hair follicles. mdpi.com The deformability and surface charge of these vesicles can be modified to optimize skin interaction and drug diffusion. mdpi.com
Enhancing Stability: Protecting the active pharmaceutical ingredient from chemical or enzymatic degradation is a key advantage of encapsulation within delivery systems.
Encapsulation: By sequestering this compound within the core of a nanoparticle or the bilayer of a liposome, the drug is shielded from the external environment. mdpi.comnih.gov This protection prevents enzymatic hydrolysis and oxidation, thereby improving the stability of the formulation. nih.gov
Supersaturated Systems: For oral delivery, supersaturated drug delivery systems (SDDSs) are an emerging strategy. mdpi.com These formulations generate a drug concentration in the gastrointestinal tract that exceeds its equilibrium solubility. To prevent the drug from precipitating out of this thermodynamically unstable state, precipitation inhibitors (polymers like HPMC or PVP) are included in the formulation. mdpi.com These inhibitors stabilize the supersaturated solution long enough for the drug to be absorbed, significantly enhancing bioavailability. mdpi.com
Table 2: Solutions to Bioavailability and Stability Challenges
| Challenge | Delivery System Solution | Mechanism of Action |
|---|---|---|
| Poor Solubility | Microemulsions, Nanoparticles | Drug is dissolved in the oil phase or interfacial domain of the microemulsion; Drug is encapsulated in a high-energy amorphous state within a polymer core. nih.govpharmascigroup.us |
| Low Permeability | Microemulsions, Liposomes | Surfactants and oils in microemulsions fluidize the stratum corneum; Vesicles interact with and penetrate skin lipids. nih.govmdpi.com |
| Chemical/Enzymatic Instability | Nanoparticles, Liposomes | Encapsulation protects the drug from degradation by enzymes and oxidation. mdpi.comnih.gov |
| Precipitation in GI Tract | Supersaturated Drug Delivery Systems (SDDSs) | Formulations include precipitation inhibitors (polymers) that maintain a supersaturated drug state, allowing for enhanced absorption. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
